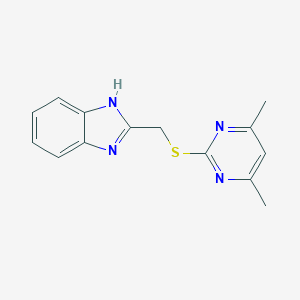

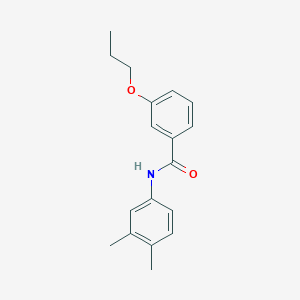

![molecular formula C15H10BrN3S2 B495182 3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 328022-48-6](/img/structure/B495182.png)

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves a series of chemical reactions . The specific synthesis process for “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” is not detailed in the available literature.Chemical Reactions Analysis

The compound “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” and its derivatives have been evaluated against the urease enzyme . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .科学的研究の応用

Novel Synthesis Approaches

Researchers have developed regioselective synthesis methods for related compounds, showcasing the chemical versatility and potential for generating diverse derivatives. For instance, a highly regioselective synthesis method was used to produce 8-hydroxy-3-sulfanyl-7-undecyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazole-6,9-dione derivatives through condensation reactions, indicating the compound's capacity for chemical modification and utility in synthetic chemistry (Vakiti & Rao, 2010).

Structural and Mechanistic Insights

Detailed studies on the structure and mechanism of formation of these compounds provide insights into their chemical behavior. For example, the synthesis of triazolo[1,5-a]triazin-7-one derivatives from 3-amino-5-sulfanyl-1,2,4-triazole further elaborates on the compound's synthetic adaptability and the mechanisms underlying their formation (Heras et al., 2003).

Biological Activity Evaluation

Some derivatives of the compound have been evaluated for potential biological activities. For example, the synthesis of novel fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles and their evaluation as antifungal agents provide a basis for assessing the biological relevance of these compounds. This research highlights the compounds' promising antifungal properties, with certain derivatives exhibiting significant fungitoxicity (Kukreja, Sidhu, & Sharma, 2016).

Antiproliferative and Antilipolytic Activities

Further investigation into the antiproliferative and antilipolytic activities of these compounds has been conducted, exploring their potential in addressing obesity-related colorectal cancer associations. This research emphasizes the compounds' promising cytotoxicity in various cancer cell lines, highlighting their potential as leads for novel antineoplastic and antidiabesity therapies (Shkoor et al., 2021).

将来の方向性

The future directions for research on “3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole” and its derivatives could include further exploration of their therapeutic potential against urease-positive microorganisms . Additionally, more detailed studies on their synthesis, molecular structure, mechanism of action, and safety profile would be beneficial.

特性

IUPAC Name |

1-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPRUTAMFVHHRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenoxy)acetyl]indoline](/img/structure/B495099.png)

![3-[2-(2-o-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B495101.png)

![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B495105.png)

![6-amino-2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495111.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495112.png)

![3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B495116.png)

![8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B495117.png)

![N-(3-acetylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495118.png)

![N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495121.png)